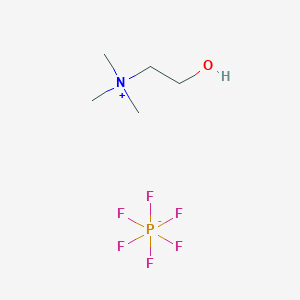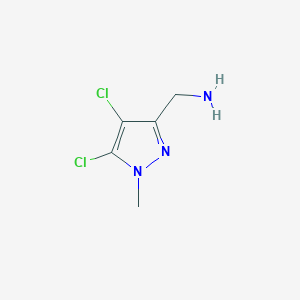![molecular formula C14H20ClFN2O B11745258 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B11745258.png)
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexane ring, an amino group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Attachment of the fluorophenyl group: The fluorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using a fluorobenzene derivative and an appropriate catalyst.
Formation of the carboxamide group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions with catalysts like Lewis acids.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.
Inhibition of enzymes: Such as proteases or kinases, leading to altered cellular processes.
Modulation of gene expression: Through interaction with transcription factors or epigenetic regulators.
相似化合物的比较
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:
1-amino-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
1-amino-N-[(4-bromophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
1-amino-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor binding, making it a valuable compound for various applications.
属性
分子式 |
C14H20ClFN2O |
|---|---|
分子量 |
286.77 g/mol |
IUPAC 名称 |
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14;/h4-7H,1-3,8-10,16H2,(H,17,18);1H |
InChI 键 |
BFPPCMZUKXMOAE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745179.png)
![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11745182.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11745186.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11745192.png)

![[(3,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745195.png)
amine](/img/structure/B11745201.png)
![2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11745215.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745218.png)

![({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea](/img/structure/B11745225.png)
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745226.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745235.png)
